Npipac

Description

Contextualization of NPIPAC within Nitrosamine (B1359907) Chemistry and Related Compound Classes

This compound's structural relationship to piperidine (B6355638) places it within a broader class of heterocyclic amines. Piperidine derivatives are known to be involved in the formation of nitrosamines, a group of chemical compounds characterized by a nitroso group bonded to a nitrogen atom. N-nitrosamines can form through the reaction of nitrosating agents with secondary amines, such as piperidine and its derivatives. ontosight.aieuropa.eu While this compound itself is N-substituted with an acetic acid group rather than a nitroso group, its piperidine core links it structurally to compounds like N-nitrosopiperidine, a well-studied nitrosamine. The study of this compound and its derivatives can provide insights into the chemical behavior of piperidine-containing structures, which is relevant to understanding the formation and properties of N-nitrosamines. ontosight.aieuropa.eu

Related compound classes include other piperidine derivatives and organic acids. The presence of both a basic nitrogen in the piperidine ring and an acidic carboxyl group in the acetic acid moiety gives this compound amphoteric properties, influencing its reactivity and interactions in various chemical environments.

Historical Trajectory of Academic Inquiry into this compound and its Derivatives

Academic inquiry into piperidineacetic acid and its derivatives has spanned several decades, often driven by interests in synthetic organic chemistry and the exploration of compounds with potential biological relevance. Early studies likely focused on the synthesis and basic characterization of the compound. Research has also investigated the properties of betaines derived from piperidine, which are zwitterionic compounds that can be formed from N-substituted piperidines containing an acidic group like acetic acid. acs.org Studies involving spectroscopic methods, such as FTIR, 1H, and 13C NMR, have been employed to understand the structure and interactions of these compounds, including complexes formed with acids. acs.org

The historical context of this compound research is intertwined with the broader study of heterocyclic chemistry and the development of synthetic methodologies for creating piperidine-containing molecules. ebsco.com The exploration of derivatives, such as those with protecting groups like N-Cbz or N-Boc, reflects the use of this compound as a synthetic intermediate in the preparation of more complex structures. nih.govlookchem.comuni.luuni.lu

Current Research Landscape and Future Directions in this compound-Related Studies

The current research landscape involving this compound and its derivatives continues to evolve, with ongoing interest in its synthetic utility and exploration in various chemical contexts. This compound derivatives, such as N-Boc-2-piperidineacetic acid and N-Cbz-3-piperidineacetic acid, are utilized as key intermediates in the synthesis of diverse chemical compounds, including those of interest in medicinal chemistry. nih.govlookchem.com Their piperidine structure is considered valuable in drug discovery and development, serving as building blocks for new pharmaceutical compounds. lookchem.com

Research continues to explore the chemical properties and potential applications of molecules containing the piperidineacetic acid scaffold. This includes investigations into their behavior in different reactions and their incorporation into larger molecular architectures. For example, piperidineacetic acid has been identified as a compound present in the metabolites of bacterial treatments in soil, suggesting potential roles in natural processes or as targets for environmental studies. frontiersin.org

Future directions in this compound-related studies are likely to involve further development of efficient synthetic routes to this compound and its diverse derivatives. ontosight.aichiroblock.comapolloscientific.co.uk The use of advanced analytical techniques for characterization and the exploration of novel reactions involving the piperidineacetic acid core are also anticipated. Research may also continue to investigate the potential of this compound derivatives as intermediates in the synthesis of complex molecules with tailored chemical or physical properties, relevant to fields such as materials science or chemical biology. The ongoing need for novel chemical building blocks in various research areas suggests a continued role for this compound and its derivatives in synthetic endeavors. chiroblock.comapolloscientific.co.uk

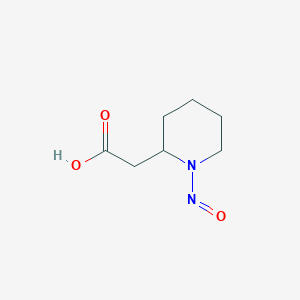

Structure

3D Structure

Properties

CAS No. |

27848-61-9 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-(1-nitrosopiperidin-2-yl)acetic acid |

InChI |

InChI=1S/C7H12N2O3/c10-7(11)5-6-3-1-2-4-9(6)8-12/h6H,1-5H2,(H,10,11) |

InChI Key |

VEVASPCQIZYHMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Npipac

Established Synthetic Pathways for NPIPAC

Common methods for the synthesis of N-Pipac may involve the reaction of piperidine (B6355638) derivatives with nitrosating agents, followed by the introduction of the acetic acid functional group ontosight.ai.

Chemical Reactions and Conditions for this compound Synthesis

Chemical synthesis generally involves the construction of complex compounds from simpler ones, typically involving the breaking of existing bonds and the formation of new ones britannica.com. A synthesis may involve a sequence of individual reactions britannica.com. Reaction conditions, such as temperature, can influence the rate of a chemical reaction britannica.com. Catalysts are often used to speed up reactions britannica.com.

While specific detailed reaction schemes and conditions for this compound synthesis were not extensively detailed in the search results, the general principles of chemical synthesis apply britannica.com. The synthesis of N-Pipac involves specific chemical reactions that require careful control of conditions ontosight.ai. Common methods may include the reaction of piperidine derivatives with nitrosating agents, followed by the introduction of the acetic acid functional group ontosight.ai.

Optimization Techniques for Yield and Purity in this compound Production

Optimizing reaction conditions is crucial for maximizing yield and purity in chemical synthesis britannica.comarborpharmchem.com. Factors such as precise control of temperature, pressure, and catalyst can improve synthesis efficiency arborpharmchem.com. Temperature optimization can help manage reaction rates and minimize side reactions and contaminants arborpharmchem.com. The synthesis process for N-Pipac must be optimized to ensure high yield and purity of the final product ontosight.ai. Achieving desired purity involves maximizing correct coupling and minimizing side reactions gyrosproteintechnologies.com.

Optimization techniques can involve tuning individual reaction conditions arborpharmchem.com. For instance, in palladium-catalyzed synthesis, parameters like catalyst choice, solvent, base, and oxidant, as well as temperature and reaction time, are systematically evaluated to maximize yield and purity mdpi.com. High yields and purity are essential for active pharmaceutical ingredients (APIs) arborpharmchem.com. Techniques like crystallization, distillation, or chromatography are used for purification after the reaction arborpharmchem.com. Automated optimization methods can also be employed to efficiently explore reaction conditions nih.gov.

Emerging Synthetic Approaches for this compound Analogs

Emerging synthetic approaches often explore novel methodologies to access target molecules or their analogs. While the search results did not detail specific emerging synthetic approaches specifically for this compound analogs, the broader field of chemical synthesis is continuously evolving. This includes the development of new catalytic methods, flow chemistry techniques, and enzymatic synthesis routes nih.govumich.edumdpi.com. For example, enzymatic synthesis is becoming an attractive alternative to chemical synthesis for certain compounds due to higher selectivity and milder reaction conditions mdpi.com. Synthetic biological pathways are also being developed to produce chemicals from renewable resources nih.gov. These advancements in general synthetic methodologies could potentially be applied or adapted for the synthesis of this compound analogs in the future.

Advanced Chemical Derivatization of this compound for Specific Research Applications

Chemical derivatization involves modifying the structure of a compound to alter its properties or facilitate its analysis or integration into more complex systems nih.govnih.gov.

Structural Modifications of the this compound Moiety

Structural modifications of a chemical moiety can be undertaken to tune its properties or introduce new functionalities ncats.io. For this compound, this could involve modifications to the piperidine ring, the nitroso group, or the acetic acid portion. While specific examples of this compound structural modifications for research applications were not extensively detailed, the concept is widely applied in chemistry to develop derivatives with altered activity, selectivity, or other desired characteristics google.com. For instance, structural modifications are used in the development of peptide derivatives with improved properties baiten.cngoogle.com.

Integration of this compound and its Derivatives as Linkers or Structural Elements in Complex Molecules

Chemical linkers are utilized to connect different molecular entities, playing significant roles in conjugation chemistry rsc.orgfrontiersin.org. This compound or its derivatives could potentially be integrated into complex molecules as linkers or structural elements. This is particularly relevant in the synthesis of bioconjugates, where a molecule is attached to a biomolecule like a peptide or protein google.comgoogle.comgoogleapis.com. For example, linkers are used to attach polyethylene (B3416737) glycol (PEG) to peptides to modify their properties google.comgoogle.comgoogleapis.com. The integration of this compound derivatives as linkers could impart specific chemical or biological characteristics to the resulting complex molecule.

This compound as a Component in Peptide Synthesis and Modification

This compound, in the context of peptide chemistry, functions as a component that can be incorporated into peptide sequences, often noted at the N-terminus peptide.com. The synthesis of peptides containing this compound can be achieved through standard peptide synthesis methodologies, including both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) peptide.com.

Solid-phase peptide synthesis is a widely used technique that allows for the rapid assembly of peptide chains by sequentially adding amino acid derivatives to a growing peptide chain anchored on an insoluble resin support libretexts.org. This method is particularly advantageous for synthesizing peptides due to its iterative nature and ease of separating products from reagents libretexts.org. Liquid-phase peptide synthesis, the classical approach, is also applicable, although it can be more labor-intensive due to the need for purification after each coupling step.

In practice, this compound can be introduced during the peptide elongation process. For instance, in the synthesis of a neuromedin U derivative, this compound was coupled to a peptide sequence, forming this compound-Tyr-Nal(2)-Leu-Phe-Arg-Ala-Arg-Asn-NH2 peptide.com. This demonstrates its direct incorporation into a peptide chain, likely through the formation of a peptide bond with the N-terminal amino group of the growing peptide.

The specific chemical nature of the this compound moiety dictates its reactivity and how it is coupled during peptide synthesis. While a definitive structure for the peptide-related this compound is not explicitly detailed in the examined literature, its use at the N-terminus implies it possesses a functional group capable of forming a peptide bond with the alpha-amino group of the first amino acid in the sequence. The successful synthesis of peptides containing this compound underscores its compatibility with standard coupling reagents and protection strategies used in peptide synthesis peptide.com.

Functionalization of this compound for Bioconjugation

Functionalization of this compound, or peptides containing the this compound moiety, is a crucial step for creating bioconjugates with diverse applications. This process involves chemically modifying this compound or the peptide to introduce reactive handles that can form stable covalent linkages with biomolecules or other functional entities.

A notable strategy for functionalizing this compound-modified peptides is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. The mention of "this compound-PEG3" in the literature indicates that this compound can serve as an attachment point for PEG chains, likely through a functional group present on the this compound moiety labnovo.com. PEGylation is a widely used technique in bioconjugation to improve the pharmacokinetic properties of peptides and proteins, such as increasing their hydrodynamic size, which can lead to reduced renal clearance and extended circulation half-life.

The specific site of PEGylation on the this compound-modified peptide would depend on the reactive groups available on this compound itself or on the peptide sequence that are compatible with PEGylation reagents. Common strategies for peptide and protein functionalization for bioconjugation include targeting amine groups (e.g., lysine (B10760008) side chains or the N-terminus), thiol groups (cysteine side chains), or incorporating non-canonical amino acids with specific reactive handles. Given that this compound is often located at the N-terminus, this primary amine could potentially be a target for functionalization, including PEGylation, using reagents reactive towards amines peptide.com.

Furthermore, the this compound moiety itself might contain functional groups amenable to other bioconjugation chemistries, such as click chemistry or reactions involving aldehydes or carboxylic acids, depending on its precise structure. While the specific functional groups on this compound are not detailed, its successful functionalization with PEG suggests the presence of a suitable attachment site labnovo.com.

Molecular Mechanisms and Biomolecular Interactions of Npipac

Elucidation of Molecular Recognition and Binding Mechanisms of NPIPAC with Biological Macromolecules

The molecular recognition and binding mechanisms by which this compound might interact with biological macromolecules, such as proteins or nucleic acids, are not extensively detailed in the provided search results. General principles of molecular recognition and binding involve specific interactions between a ligand (like this compound) and a biological target, often governed by factors such as shape complementarity, charge distribution, and the formation of various chemical bonds (e.g., hydrogen bonds, van der Waals forces) mdpi.com. However, the precise molecular details of how this compound is recognized and binds to specific biological targets require further elucidation through dedicated experimental and computational studies.

Quantitative Analysis of this compound Binding Affinity to Protein Targets

Quantitative data regarding the binding affinity of this compound to specific protein targets, such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values, were not found within the scope of the conducted search. Techniques like protein precipitation assays are used to measure protein-binding affinity for other compounds japsonline.com. Predicting protein-ligand binding affinity is a crucial aspect of understanding molecular interactions, often employing computational tools and experimental methods nih.govbiorxiv.orgrcsb.org. However, specific quantitative binding data for this compound was not available in the search results.

Investigations into Conformational Dynamics Induced by this compound-Ligand Interactions

Information specifically detailing investigations into the conformational dynamics induced by this compound-ligand interactions was not identified in the search results. Studies on conformational dynamics in protein-ligand interactions typically involve techniques such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations to understand how the binding of a ligand affects the three-dimensional structure and flexibility of the biological macromolecule nih.govnih.govulb.ac.beopenreview.net. While conformational changes are known to be critical for the function of many proteins upon ligand binding, the specific effects of this compound on the conformational dynamics of its potential targets are not described in the available information.

Mechanistic Studies of this compound's Influence on Cellular Processes and Signaling Pathways

Mechanistic studies specifically detailing this compound's influence on cellular processes and signaling pathways were not extensively covered in the provided search results. While this compound's potential biological activities and interactions with biomolecules are being explored ontosight.ai, the precise pathways and processes it modulates at a mechanistic level were not delineated. General signal transduction pathways involve a series of molecular events that relay a signal from outside the cell to its interior, often involving receptors, second messengers, and protein kinases, ultimately leading to a cellular response khanacademy.orgyoutube.com. However, the specific involvement of this compound in such pathways was not found.

Impact of this compound on Intracellular Signal Transduction Networks

The specific impact of this compound on intracellular signal transduction networks was not detailed in the search results. Intracellular signal transduction networks are complex systems involving cascades of molecular interactions that transmit signals within a cell nih.gov. These networks can be influenced by various molecules, leading to diverse cellular outcomes nih.gov. While the broad concept of signal transduction is well-established, the particular effects of this compound on these networks were not available ulb.ac.benih.govnih.goved.govresearchgate.netgithub.com.

Analysis of Downstream Effectors and Pathway Modulation

Analysis of specific downstream effectors and the modulation of particular signaling pathways by this compound was not found in the provided information. Downstream effectors are molecules that are activated or inhibited as a result of signaling pathway activation, ultimately mediating the cellular response nih.govnih.gov. The modulation of these pathways can lead to changes in gene expression, protein activity, and other cellular functions. The specific downstream targets and pathways affected by this compound are not described in the search results.

Spatial and Temporal Dynamics of this compound-Mediated Signaling

Information regarding the spatial and temporal dynamics of this compound-mediated signaling was not available in the search results. The spatial and temporal organization of signaling events within a cell is crucial for determining the specificity and outcome of a signal openreview.netnih.govnih.govescholarship.orgarxiv.org. This involves the localization of signaling molecules to specific cellular compartments and the precise timing of their activation and deactivation openreview.netnih.govnih.govescholarship.orgarxiv.org. Detailed studies on the spatial and temporal aspects of this compound's influence on cellular signaling were not identified.

Role of this compound in Modulating Specific Biochemical Reactions (e.g., Enzyme Activities)

Specific, detailed research findings on the direct modulation of enzyme activities by this compound are limited in the available literature. While related nitrosamines are known to undergo metabolic activation often mediated by enzymes such as cytochrome P450, and some compounds can inhibit enzymes involved in nitrosation processes, explicit data on this compound's role as an enzyme modulator or inhibitor are not readily found in the conducted searches nih.govresearchgate.net.

Comprehensive studies detailing the enzyme inhibition kinetics and mechanisms specifically for this compound are not available in the reviewed sources. General enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, affecting parameters such as Vmax and Km [Search results 8, 10, 12, 13, 16, 19, 20, 23, 27, 28, 29 from previous turns]. However, the specific parameters or mechanisms by which this compound might interact with or inhibit particular enzymes have not been identified in the performed searches.

Molecular Mechanisms Governing this compound Interaction with Genetic Material (e.g., DNA/RNA interactions)

As a member of the nitrosamine (B1359907) class, this compound is structurally related to compounds known to interact with genetic material, primarily DNA, following metabolic transformation. The genotoxicity of many nitrosamines is attributed to their ability to act as alkylating agents, forming adducts with DNA bases europa.euontosight.ai. This interaction can lead to DNA damage and potentially affect genetic processes. While the class of N-nitroso compounds is associated with DNA damage, specific, detailed molecular mechanisms describing the interaction of this compound itself with DNA or RNA, including the identification of specific adducts formed, were not found in the available search results europa.euontosight.aiacs.org. Research on related nitrosamines like N-nitrosopiperidine (NPIP) and N-nitrosoproline (NPRO) has explored their interactions with DNA, but these findings cannot be directly extrapolated to this compound without specific studies acs.orgresearchgate.net.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Npipac

Methodologies for the Systematic Elucidation of NPIPAC SAR

The systematic elucidation of SAR for a compound like this compound typically involves a combination of experimental and computational approaches. These methodologies allow researchers to probe the impact of specific structural changes on activity.

Rational Design and Synthesis of this compound Analogs for SAR Probing

A key experimental approach is the rational design and synthesis of analogs of this compound. This involves making targeted modifications to the this compound scaffold based on hypotheses about the role of specific functional groups or structural motifs. By synthesizing a series of related compounds, each with a defined structural difference, researchers can test how these variations affect the desired activity or property. For instance, modifications could be made to the nitroso group, the pipecolic acid ring, or the carboxylic acid function. The synthesized analogs would then be subjected to relevant biological or physical assays to compare their activity or properties to the parent this compound compound. This process helps to identify key structural determinants of activity. The synthesis of analogs is a common practice in SAR studies for various compound classes nih.govnih.govnih.gov.

Application of Quantitative Structure-Activity Relationship (QSAR) Models for this compound

Quantitative Structure-Activity Relationship (QSAR) models provide a computational framework to correlate numerical descriptors of chemical structure with quantitative measures of biological activity. unipd.itspu.edu.sy Applying QSAR models to this compound would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for this compound and its synthesized analogs. These descriptors are then used to build mathematical models that relate structural variations to observed activity. unipd.itnih.gov QSAR models can help predict the activity of new, unsynthesized this compound derivatives and provide a deeper understanding of the structural requirements for activity. unipd.itspu.edu.sy

Multi-linear Regression and Spectral-SAR Approaches

Within QSAR, various statistical techniques can be employed. Multi-linear regression (MLR) is a common approach used to establish a linear relationship between biological activity and a set of molecular descriptors. unipd.itnih.govnih.govmetall-mater-eng.comresearchgate.net For this compound, MLR could be used to develop an equation that predicts its activity based on a combination of calculated descriptors. This involves finding the best linear fit between the activity data and the descriptor values for a series of this compound analogs. unipd.it

Spectral-SAR approaches, while less commonly detailed in general searches for this compound, represent methods that utilize spectral data (e.g., NMR, IR) in conjunction with activity data to build predictive models. These methods can capture subtle structural nuances reflected in spectral fingerprints and correlate them with biological outcomes. Application to this compound would involve obtaining spectral data for the compound and its analogs and integrating this information into a QSAR model.

Identification of Pharmacophore and Toxophore Features within the this compound Scaffold

Pharmacophore features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger a biological response. nih.govfrontiersin.org3ds.com Identifying the pharmacophore features of this compound would involve determining which parts of the molecule are crucial for its activity, such as hydrogen bond donors/acceptors, hydrophobic centers, or ionizable groups, and their spatial arrangement. nih.gov3ds.combiointerfaceresearch.comresearchgate.net This is often done through analyzing the SAR data of this compound analogs and, if available, structural information of this compound bound to its target.

Conversely, toxophore features are structural elements that are associated with undesirable toxic effects. Identifying potential toxophores within the this compound scaffold would involve analyzing its structure for the presence of functional groups known to be associated with toxicity and correlating structural features with any observed toxicity data (though toxicity data is outside the scope of detailed discussion as per the instructions). This identification is crucial for designing safer derivatives.

Computational Chemistry and Molecular Modeling of Npipac

In Silico Screening and Predictive Modeling for NPIPAC Research

Ligand-Based and Structure-Based Virtual Screening Approaches

Ligand-based virtual screening relies on information about known active molecules (ligands) to find other compounds with similar properties nih.gov. This approach is useful when the three-dimensional structure of the biological target is unknown nih.gov. It involves creating a pharmacophore model, which represents the essential steric and electronic features of the ligand required for optimal interaction with the target nih.gov. This model is then used to screen databases for compounds that match these features nih.gov.

Structure-based virtual screening, conversely, utilizes the known three-dimensional structure of the biological target protein to identify potential ligands nih.gov. This method involves docking, where candidate molecules are computationally placed into the binding site of the target protein to predict their binding affinity and orientation nih.govresearchgate.net. Designing effective and specific drugs often depends on the volume and shape of the target protein cavity and the physicochemical characteristics involved in ligand binding nih.gov.

While the provided search results discuss virtual screening in general and its application in identifying potential inhibitors for other targets like Pseudomonas aeruginosa LpxA or plant proteins, there is no specific information found directly detailing the application of ligand-based or structure-based virtual screening approaches specifically for this compound. However, the principles of these methods are applicable to any chemical compound, including this compound, if a relevant biological target is identified or if similar ligands are known.

Data Table: Virtual Screening Process Example (General)

| Step | Description | Outcome | Source Example |

| Database Preparation | Compiling a large library of chemical compounds. | Chemical library ready for screening. | NCI virtual compound library nih.gov, ZINC database researchgate.net |

| Pharmacophore Modeling | Defining essential features of known ligands (Ligand-Based) or target site (Structure-Based). | Pharmacophore model. | Complex-based pharmacophore model nih.gov |

| Virtual Screening | Filtering the chemical library based on the pharmacophore model or docking. | Initial hits/candidate molecules. | 1718 virtual hits from NCI database nih.gov |

| Docking & Scoring | Predicting binding poses and affinities of hits with the target (Structure-Based). | Ranked list of potential binders. | Docking and GBVI studies nih.gov |

| Filtering & Selection | Applying additional criteria (e.g., ADME properties, toxicity). | Reduced set of promising lead compounds. | Compounds complying with Lipinski rule nih.gov |

Application of Machine Learning and Artificial Intelligence in this compound Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into drug discovery and development, offering the potential to accelerate the process and improve efficiency and accuracy mdpi.comdrugpatentwatch.commednexus.org. These technologies can analyze vast amounts of biological and chemical data to predict compound effectiveness, toxicity, and interactions drugpatentwatch.comakira.ai.

While the search results highlight the broad applications of ML and AI in drug design and prediction, there is no specific information found directly detailing the application of these technologies specifically for this compound design or prediction. However, the methodologies discussed, such as predicting drug-target interactions or designing novel molecules with desired properties, could potentially be applied to this compound or its derivatives if relevant data or targets were available.

The integration of AI is seen as a paradigm shift in drug discovery, enabling researchers to analyze data and identify potential drug candidates more effectively than traditional methods drugpatentwatch.com. AI systems can analyze large datasets of chemical compounds, genomic sequences, and biological interactions to identify potential drug candidates akira.ai.

Data Table: Applications of ML and AI in Drug Discovery (General)

| Application Area | Description | ML/AI Techniques Used | Potential Benefit | Source Examples |

| Target Identification | Identifying biological targets for therapeutic intervention. | Various ML algorithms. | Faster identification of relevant targets. | drugpatentwatch.com |

| Drug-Target Interaction Prediction | Predicting how well a compound will bind to a specific biological target. | Deep learning, structure-aware models. | Improved efficiency in identifying potential drug candidates. | drugpatentwatch.comgithub.com |

| De Novo Drug Design | Generating entirely new molecular structures with desired properties. | Generative models. | Creation of novel compounds beyond existing libraries. | drugpatentwatch.com |

| Property Prediction | Forecasting chemical, physical, and biological properties, including pharmacokinetics and potential toxicity. | ML models analyzing chemical structures. | Early identification of promising and safer candidates, reduced failure rates. | drugpatentwatch.com |

| Virtual Screening Enhancement | Improving the speed and accuracy of identifying potential drug candidates from large libraries. | AI tools for predicting molecule-protein interactions. | More effective filtering of large compound databases. | monash.edu |

| Clinical Outcome Prediction | Forecasting patient responses to single drugs or combinations based on preclinical or cellular data. | Transfer learning, multimodal AI models. | More precise matching of patients to potentially effective therapies. | cancer.govharvard.edu |

Preclinical Pharmacological Investigations and Mechanistic Animal Studies of Npipac

In Vitro Pharmacological Profiling of NPIPAC in Cellular and Sub-Cellular Systems

In vitro studies are fundamental in characterizing the initial interactions of a compound with biological targets before progressing to more complex in vivo systems. These investigations provide insights into a compound's affinity, potency, and selectivity.

Receptor Agonism/Antagonism and Enzyme Modulation Assays

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been characterized as a high-affinity ligand for sigma receptors, demonstrating affinity for both sigma-1 (σ1) and sigma-2 (σ2) subtypes. researchgate.netnih.govaacrjournals.org Competition binding assays are commonly employed to determine the binding affinity of 4-IBP. Studies utilizing radiolabeled ligands such as [125I]-4-IBP and [3H]DTG (1,3-di-o-tolylguanidine) in cellular preparations, such as MCF-7 breast cancer cells, have shown dose-dependent displacement, indicating high-affinity binding to sigma receptors. researchgate.netnih.govaacrjournals.org For instance, competition binding studies in MCF-7 cells revealed a high affinity for 4-[125I]BP, with reported Ki values of 4.6 nM and 56 nM when competed with haloperidol (B65202) and DTG, respectively. researchgate.netnih.govaacrjournals.org Scatchard analysis of 4-[125I]BP binding in MCF-7 cells indicated saturable binding with a Kd of 26 nM and a Bmax of 4000 fmol/mg protein. researchgate.netnih.govaacrjournals.org Similarly, Scatchard analysis of [3H]DTG binding in the same cells yielded a Kd of 24.5 nM and a Bmax of 2071 fmol/mg of protein. researchgate.netnih.govaacrjournals.org

4-IBP has also been described as a selective sigma-1 receptor agonist. nih.gov While its primary interactions are with sigma receptors, related N-benzyl-4-piperidone derivatives have shown affinity for dopamine (B1211576) receptors, particularly the D4 subtype. researchgate.net Specific enzyme modulation data directly pertaining to N-(1-benzylpiperidin-4-yl)-4-iodobenzamide itself was not extensively detailed in the provided search results, although metabolism involving cytochrome P450 enzymes is a general consideration for such compounds.

Table 1: In Vitro Binding Affinity of 4-[125I]BP in MCF-7 Cells

| Ligand | Competitor | Ki (nM) | Kd (nM) | Bmax (fmol/mg protein) |

| 4-[125I]BP | Haloperidol | 4.6 | 26 | 4000 |

| 4-[125I]BP | DTG | 56 | - | - |

| [3H]DTG | - | - | 24.5 | 2071 |

Phenotypic Screening and Cell-Based Functional Responses

Cell-based functional assays provide a more complex biological context to assess the effects of a compound beyond simple binding affinity. These assays can measure various cellular responses, such as proliferation, migration, and viability. pharmaron.comoncolines.comaccelevirdx.combmglabtech.combdbiosciences.comfrontiersin.orgmdpi.comeurekaselect.com

Studies have investigated the effects of 4-IBP on the behavior of various human cancer cell lines. 4-IBP has demonstrated the ability to decrease the migration of human cancer cells, including glioblastoma cells, in vitro. nih.gov While showing weak antiproliferative effects on some cell lines like human U373-MG glioblastoma and C32 melanoma cells, it induced marked concentration-dependent decreases in the growth of human A549 NSCLC and PC3 prostate cancer cells. nih.gov The compound was also found to be significantly antimigratory in these four cancer cell lines, potentially involving modifications to the actin cytoskeleton in cells like U373-MG. nih.gov The high density of sigma receptors expressed in MCF-7 breast tumor cells and their binding characteristics to 4-[125I]BP have also been described through in vitro studies. researchgate.netnih.govaacrjournals.org

In Vivo Preclinical Studies in Animal Models for Pharmacodynamic Assessment and Disposition Understanding

In vivo studies using animal models are crucial for evaluating the pharmacological effects of a compound within a living system and understanding its absorption, distribution, metabolism, and excretion. pdbj.orglabtoo.comaacrjournals.org

Assessment of Pharmacodynamic Biomarkers in Animal Systems

Pharmacodynamic studies in animal models aim to assess the biological effects of this compound and its interaction with its targets in vivo. For 4-IBP, a key aspect of in vivo investigation has been its biodistribution and targeting of sigma receptors in various organs. Studies in rats using radioiodinated 4-[125I]BP have provided insights into its distribution and clearance patterns. researchgate.netnih.govaacrjournals.org The radiopharmaceutical was observed to clear quickly from the blood pool but showed slower clearance from the hepatobiliary system. researchgate.netnih.govaacrjournals.org

The in vivo specificity of 4-[125I]BP binding to sigma receptors was demonstrated through blocking studies in rats, where co-administration of haloperidol, a known sigma ligand, led to a decrease in radioactivity accumulation in various organs. researchgate.netnih.govaacrjournals.org At 1 hour post-injection, decreases of 55%, 63%, 43%, and 68% in radioactivity were observed in the brain, kidney, heart, and lung, respectively, in the presence of haloperidol. researchgate.netnih.govaacrjournals.org These findings support the presence of a high density of sigma receptors in these organs and the specific binding of 4-IBP to these sites in vivo. researchgate.netnih.govaacrjournals.org

Beyond receptor occupancy, in vivo studies with 4-IBP and related sigma-1 receptor ligands have explored functional pharmacodynamic outcomes. For example, the sigma-1 receptor ligand 4-IBP has been shown to increase the antitumor effects of certain chemotherapeutic agents in vivo, suggesting a pharmacodynamic interaction that enhances therapeutic efficacy. mdpi.com Related benzylpiperazine derivatives with sigma-1 receptor antagonist activity have demonstrated antinociceptive and anti-allodynic effects in rodent models of pain. acs.org

Table 2: In Vivo Biodistribution of 4-[125I]BP in Rats (1 hour post-injection with/without Haloperidol)

| Organ | % Decrease in Radioactivity (with Haloperidol) |

| Brain | 55% |

| Kidney | 63% |

| Heart | 43% |

| Lung | 68% |

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Processes in Animal Models to Understand Disposition Behavior

Understanding the ADME profile of a compound in animal models is critical for predicting its pharmacokinetic behavior in humans and informing drug development decisions. labtoo.comthermofisher.comfda.govwuxiapptec.comeuropa.eu In vivo ADME studies typically involve administering the compound to animals and measuring its concentrations in biological fluids and tissues over time. wuxiapptec.com Radiolabeled compounds are often used to track the distribution and excretion of the parent compound and its metabolites. wuxiapptec.com

For 4-IBP, biodistribution studies in rats using the radioiodinated form have provided insights into its absorption and distribution characteristics. researchgate.netnih.govaacrjournals.org The rapid clearance from the blood pool suggests relatively fast absorption and distribution into tissues. researchgate.netnih.govaacrjournals.org The observed accumulation in organs known to have high sigma receptor density, such as the brain, kidney, heart, and lung, further illustrates its distribution pattern. researchgate.netnih.govaacrjournals.org

While the search results confirm that ADME studies, including metabolism and excretion, are standard components of preclinical evaluation in animal models labtoo.comthermofisher.comfda.govwuxiapptec.comeuropa.eu, detailed information on the specific metabolic pathways or excretion routes of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide was not extensively provided. Studies on related compounds suggest that metabolism can involve cytochrome P450 enzymes , and excretion typically occurs via renal and hepatobiliary pathways. aacrjournals.org The slower clearance of 4-[125I]BP from the hepatobiliary system in rats indicates the involvement of this route in its elimination. researchgate.netnih.govaacrjournals.org

Development and Utilization of Mechanistic Animal Models for this compound Research

Mechanistic animal models are employed to study the underlying biological processes of a disease or a drug's action in a living system. For this compound (4-IBP), animal models, primarily rats and mice, have been utilized to investigate its in vivo effects related to its sigma receptor interactions. researchgate.netnih.govaacrjournals.orgnih.govaacrjournals.orgmdpi.comacs.orgsnmjournals.orgsnmjournals.orgresearchgate.netnih.gov

In the context of cancer research, xenograft models in nude mice bearing human cancer cells, such as glioblastoma and non-small cell lung carcinoma, have been used to evaluate the in vivo efficacy of 4-IBP in combination with cytotoxic agents. nih.gov These models allow for the assessment of the compound's impact on tumor growth and animal survival, providing mechanistic insights into its potential role in cancer therapy. nih.govmdpi.com

Animal models of pain, such as those involving chronic constriction injury of the sciatic nerve in rats, have been used to study the antinociceptive and anti-allodynic effects of related sigma-1 receptor ligands, which can provide mechanistic understanding of the sigma system's role in pain pathways and the potential therapeutic utility of compounds like this compound. acs.org

While animal models are broadly used to understand disease mechanisms and drug action nih.govfrontiersin.orgnih.govfrontiersin.org, the provided information focuses on the application of established models to study the effects and disposition of 4-IBP rather than the development of novel, unique mechanistic models specifically for this compound research. The use of these models has been instrumental in demonstrating the in vivo relevance of 4-IBP's sigma receptor binding and its potential therapeutic implications.

Ethical Considerations and Refinement Strategies in Animal-Based this compound Research

Ethical considerations and the implementation of refinement strategies are paramount in animal-based research involving compounds like this compound. The use of animals in scientific procedures is governed by ethical principles and regulatory frameworks centered around the "3Rs": Replacement, Reduction, and Refinement. usda.govnih.gov These principles advocate for avoiding the use of animals where possible (Replacement), minimizing the number of animals used (Reduction), and minimizing pain, suffering, distress, or lasting harm experienced by the animals (Refinement). usda.govnih.gov Adherence to these principles is not only an ethical imperative but also contributes to the scientific validity and reproducibility of research findings. reprefred.eueuropa.eukosinmedj.org

Before initiating studies involving this compound in animals, research protocols typically undergo rigorous review by animal ethics committees. kosinmedj.orgenago.com These committees assess the necessity of using animals, weigh the potential scientific and societal benefits against the potential harm to the animals (harm-benefit analysis), and ensure that the study design incorporates measures to minimize animal suffering. kosinmedj.orgnews-medical.net A clear rationale for using animals and a reasonable expectation of generating useful data are essential considerations. kosinmedj.orgnih.gov

Refinement strategies in the context of this compound research, as with other preclinical studies, encompass various approaches aimed at improving animal welfare throughout the entire research process, from housing and husbandry to the experimental procedures themselves. reprefred.eu This includes ensuring appropriate housing that allows for species-specific behaviors and implementing proper handling techniques. usda.gov

Detailed research findings related to the ethical aspects or specific refinement strategies employed in this compound studies are not extensively detailed in the general search results, which focus more broadly on the principles of ethical animal research. However, the principles outlined are directly applicable to any animal-based investigation involving this compound. Refinement methods can include the use of appropriate anesthesia and analgesia to minimize pain, training animals to cooperate with procedures to reduce stress, and the establishment of humane endpoints to prevent unnecessary suffering. usda.govreprefred.eu Regular training of personnel involved in animal handling and procedures is also a crucial aspect of refinement. reprefred.eunih.gov

While specific data tables detailing the impact of refinement strategies in this compound studies were not found, the broader literature on ethical animal research highlights the importance of objective detection of well-being and divergences from it, such as pain or suffering, at an early stage. europa.eu This allows for timely intervention and adjustment of procedures. Retrospective evaluation of parameters after the experiment, including biochemical and histological examinations, can also provide valuable insights for future refinement efforts. europa.eu

Target Identification and Validation Methodologies for Npipac

Experimental Approaches for Identifying NPIPAC Molecular Targets

Experimental methods play a crucial role in directly probing the interactions between a compound and its potential targets within a biological context. These approaches often involve the use of chemical tools or biophysical principles to detect binding events.

Chemical Proteomics Approaches (e.g., Compound-Centered Chemical Proteomics (CCCP) and Activity-Based Protein Profiling (ABPP))

Chemical proteomics encompasses a suite of powerful techniques that utilize chemical probes or the native compound structure in conjunction with mass spectrometry to identify protein targets on a proteome-wide scale. Compound-Centered Chemical Proteomics (CCCP) typically involves immobilizing the small molecule of interest onto a solid support and using it as an affinity bait to capture interacting proteins from complex biological mixtures, such as cell lysates mdpi.comgoogle.com. Proteins that bind to the immobilized compound are then eluted and identified using mass spectrometry mdpi.combiotechsupportgroup.com. This approach is particularly useful for identifying targets that bind to the compound with high affinity mdpi.com.

Activity-Based Protein Profiling (ABPP), on the other hand, employs active-site-directed chemical probes that covalently label enzymes belonging to specific functional classes nih.gov. These probes typically mimic the substrate or inhibitor of an enzyme and contain a tag (e.g., a biotin (B1667282) tag or a fluorescent tag) for enrichment and visualization, as well as a reactive group that forms a covalent bond with a catalytic residue in the enzyme's active site nih.gov. By comparing the labeling patterns in the presence and absence of a competing small molecule, potential targets can be identified based on a reduction in probe labeling due to competitive binding nih.govnih.gov. While ABPP is primarily focused on enzymes, variations exist that can profile other protein classes. Chemical proteomics, including both probe-based and non-probe modalities, allows for the non-selective identification of unknown targets within complex biological matrices mdpi.combioms.se.

Biophysical Methods for Direct Target Binding Detection (e.g., Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS))

Biophysical methods offer label-free approaches to detect direct binding interactions between a small molecule and its target protein, often in a more native cellular environment.

The Cellular Thermal Shift Assay (CETSA) is a technique that exploits the principle that a protein's thermal stability changes upon ligand binding pelagobio.comresearchgate.netcetsa.org. When a small molecule binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation pelagobio.commdpi.com. In a CETSA experiment, cells or tissue lysates treated with or without the compound are heated across a temperature gradient pelagobio.commdpi.com. Proteins that are bound by the compound will remain soluble at higher temperatures compared to their unbound counterparts researchgate.netmdpi.com. The soluble protein fraction is then quantified, often using Western blotting for specific proteins or mass spectrometry for a proteome-wide analysis, to identify proteins that show a thermal shift in the presence of the compound researchgate.netcetsa.orgmdpi.com. CETSA allows for the assessment of target engagement in intact cells, providing biologically relevant data pelagobio.comwikipedia.org.

Drug Affinity Responsive Target Stability (DARTS) is another biophysical method that relies on the principle that ligand binding can protect a protein from proteolytic degradation frontiersin.orgnih.govcreative-biolabs.com. When a small molecule binds to a protein, it can induce a conformational change that makes the protein less susceptible to digestion by a protease frontiersin.orgcreative-proteomics.com. In a DARTS assay, cell lysates are incubated with the compound, followed by limited proteolysis nih.govcreative-biolabs.com. Proteins that are protected from degradation by the compound are then identified, typically through SDS-PAGE and mass spectrometry nih.govresearchgate.net. A key advantage of DARTS is its ability to use native, unmodified small molecules nih.govcreative-biolabs.comcreative-proteomics.com. Both CETSA and DARTS are considered valuable non-labeling methods for target identification, particularly useful when chemical modification of the compound is challenging or may affect its activity nih.gov.

Omics-Based Strategies for Comprehensive Target Elucidation

Omics technologies provide high-throughput methods to globally assess changes in biological systems in response to a compound, offering insights into potential targets and affected pathways.

Genomic and Proteomic Profiling in Response to this compound Exposure

Genomic profiling involves analyzing the entire genome, including variations and gene expression levels, to identify potential links between genetic alterations and disease, which can inform target identification nih.govslideshare.netillumina.com. While genomic profiling itself doesn't directly identify a compound's binding partner, changes in gene expression upon compound exposure can indicate affected pathways and potential upstream or downstream targets.

Proteomic profiling involves the large-scale study of proteins within a biological system, including their abundance, modifications, and interactions nih.govbio-rad.com. By comparing the proteomic profiles of cells or tissues treated with this compound versus controls, researchers can identify proteins whose expression levels or modification states are significantly altered. These changes can point towards proteins that are directly or indirectly affected by this compound, providing clues about its molecular targets and the cellular processes it influences nih.govbioconductor.jp. Integrated analysis of genomic and proteomic data can offer a more comprehensive understanding of the biological response to a compound slideshare.net.

Systems Biology and Network Analysis for this compound Target Pathways

Systems biology and network analysis approaches aim to understand the complex interactions within biological systems by integrating data from various sources, including genomics, proteomics, and other high-throughput experiments nih.govstanford.edu. By constructing and analyzing biological networks (e.g., protein-protein interaction networks, gene regulatory networks), researchers can place potential targets within their functional context and identify affected pathways and molecular mechanisms stanford.edubroadinstitute.org. Exposure to a compound like this compound can perturb these networks, and analyzing these perturbations can help to infer direct targets and downstream effects. Network analysis can reveal how a compound's interaction with a specific target influences interconnected proteins and pathways, providing a more holistic view of its biological impact broadinstitute.org. These approaches are valuable for understanding the broader biological implications of targeting a specific protein.

Computational Prediction and Bioinformatics Approaches for this compound Target Identification

Computational methods and bioinformatics play a crucial role in predicting potential targets and prioritizing candidates for experimental validation. These approaches leverage existing biological data and computational algorithms to infer compound-target interactions.

Bioinformatics approaches utilize databases and computational tools to analyze biological data, such as sequence information, protein structures, and interaction data, to identify potential targets based on similarity to known ligands or targets broadinstitute.orgfiveable.me. Computational prediction methods, including molecular docking and machine learning algorithms, can predict the binding affinity and likelihood of interaction between a compound and a large set of potential protein targets nih.govembl.orgresearchgate.net. These methods often consider the chemical structure of the compound and the three-dimensional structure of proteins to predict binding sites and affinities researchgate.net. While computational predictions provide valuable hypotheses, they typically require experimental validation to confirm the predicted interactions fiveable.me. Integrating computational predictions with experimental data can significantly accelerate the target identification process broadinstitute.org.

Rigorous Validation of Identified this compound Targets

Rigorous validation serves to establish a causal link between a target and a biological outcome, providing confidence that modulating the target will yield a therapeutic benefit. This process typically involves a series of experiments to confirm the target's role in a disease pathway and its interaction with a compound like this compound. However, information specifically detailing the rigorous validation studies for targets of this compound was not found in the available literature.

Genetic Manipulation and Functional Assays for Target Confirmation

Genetic manipulation techniques, such as gene knockout, knockdown, or overexpression, are powerful tools used to investigate the role of a potential target gene in cellular processes and disease models. By altering the expression levels of a target, researchers can assess the resulting phenotypic changes and confirm if these changes align with the expected function of the target and the effects observed with the compound. Functional assays are then employed to measure specific biological activities or pathways influenced by the target modulation. While these methods are standard in target validation, specific applications involving genetic manipulation and functional assays to confirm this compound targets were not detailed in the consulted sources.

Confirmation of Target Engagement and Modulatory Effects in Relevant Biological Models

Confirming that a compound physically interacts with its intended target (target engagement) and subsequently alters the target's activity or downstream signaling (modulatory effects) is crucial for validation. This is often performed in relevant biological models, ranging from cell-based systems to in vivo animal models, which recapitulate aspects of the biological context of interest. Techniques such as cellular thermal shift assay (CETSA) and various binding assays can be used to demonstrate target engagement. Measuring downstream biomarkers or phenotypic responses in biological models helps confirm the modulatory effects. Despite the importance of these steps in target validation, specific data on this compound's target engagement and modulatory effects in biological models were not found in the available literature.

Analytical Methodologies for the Quantification of Npipac in Biological Matrices

Advanced Chromatographic Techniques for NPIPAC and its Metabolites

Chromatographic techniques are fundamental to the separation and quantification of analytes in complex biological samples. They provide the necessary resolution to isolate the compound of interest from interfering matrix components and potential metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in complex mixtures, including biological fluids uni-freiburg.descitoys.com. The principle involves passing a liquid mobile phase containing the sample through a stationary phase packed in a column. Different components of the sample interact with the stationary phase to varying degrees, leading to their separation as they elute from the column.

HPLC systems can be coupled with a variety of detection systems, allowing for the sensitive and selective measurement of eluting analytes. Commonly used detectors in bioanalysis include Ultraviolet (UV) detectors, fluorescence detectors, and electrochemical detectors scitoys.comnih.gov. The choice of detector depends on the chemical properties of the analyte. For compounds with chromophores, UV detection is suitable, while fluorescence detection offers higher sensitivity for naturally fluorescent compounds or those that can be easily derivatized to become fluorescent scitoys.comnih.gov.

Sample preparation is a crucial step before HPLC analysis of biological samples to remove matrix interferences and concentrate the analyte uni-freiburg.de. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed for this purpose uni-freiburg.deuni.lu. These methods aim to clean up the sample matrix and extract the analyte of interest, improving the accuracy and reliability of the analysis uni-freiburg.denih.gov. HPLC methods, once developed and validated, can be applied to investigate the pharmacokinetics of compounds in biological fluids and tissues metabolomicsworkbench.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity this compound Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a gold standard technique for the quantification of drugs and metabolites in complex biological matrices due to its exceptional sensitivity and selectivity nih.govnih.gov. LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. The LC component separates the analytes, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting the parent ions and monitoring specific fragment ions, significantly reducing interference from co-eluting matrix components nih.gov.

This technique is particularly valuable for analyzing analytes present at low concentrations in biological samples nih.gov. Sample preparation techniques, similar to those used for HPLC, are essential for LC-MS/MS analysis of biological matrices to minimize matrix effects and concentrate the analyte. Matrix effects, which can lead to ion suppression or enhancement, are a known challenge in LC-MS/MS analysis of biological samples and must be carefully evaluated during method validation nih.gov.

LC-MS/MS is widely used in pharmacokinetic studies and therapeutic drug monitoring nih.gov. For compounds like this compound and its potential metabolites, LC-MS/MS would likely be the preferred method for achieving the required sensitivity and specificity in biological matrices. Studies on related compounds, such as the quantification of N-nitrosamines including N-nitrosopiperidine (NPIP) in urine using Ultra High-Pressure Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS), demonstrate the applicability of these techniques to nitrogen-containing compounds in biological fluids. This method involved sample extraction and achieved low limits of detection and quantification, along with acceptable precision and linearity.

Immunochemical Assay Development for this compound Detection in Complex Samples

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), offer an alternative approach for detecting and quantifying analytes in complex biological samples. These assays utilize the specific binding affinity between antibodies and their target analytes. Immunoassays can be highly sensitive and, in some formats, may not require extensive sample extraction steps.

Developing a robust immunoassay involves establishing critical success factors, ensuring the availability of appropriate antibody and antigen reagents, and optimizing various steps such as coating, blocking, and incubation. Different immunoassay formats, such as sandwich or competitive ELISAs, can be employed depending on the nature of the analyte and the available antibodies. Sandwich ELISAs typically offer improved sensitivity and selectivity when antibodies to two different epitopes of the analyte are available.

Challenges in immunoassay development include obtaining antibodies with sufficient specificity and affinity for the target analyte and addressing potential interference from the complex biological matrix. Matrix effects can influence antibody-antigen binding and signal generation, potentially leading to inaccurate results. Method validation is crucial to ensure the reliability and reproducibility of immunochemical assays for quantifying analytes in biological matrices. While immunoassays are commonly used for larger molecules like proteins, they can potentially be developed for smaller molecules if appropriate antibodies can be generated. The applicability of immunochemical assays for this compound would depend on the successful development of specific antibodies that can bind this compound in biological matrices.

Method Validation Parameters for this compound Quantification in Biological Specimens

Validation of an analytical method is a formal process that confirms the method is suitable for its intended purpose, ensuring the reliability and reproducibility of the results obtained from biological matrices nih.govnih.gov. Regulatory guidelines provide specific recommendations and acceptance criteria for bioanalytical method validation. Key parameters evaluated during validation include linearity, accuracy, precision, selectivity, and matrix effects nih.govnih.gov.

Determination of Linearity, Accuracy, and Precision

Linearity assesses the ability of the method to produce results that are directly proportional to the analyte concentration within a defined range nih.govnih.gov. This is typically determined by analyzing a series of calibration standards with known concentrations of the analyte in the biological matrix. A calibration curve is generated by plotting the measured response versus the nominal concentration, and the linearity is evaluated by regression analysis nih.gov.

Accuracy refers to the closeness of the measured values to the true concentration of the analyte nih.govnih.gov. It is assessed by analyzing quality control (QC) samples prepared at different concentrations (low, medium, and high) in the biological matrix. Accuracy is often expressed as the percentage recovery of the known amount of analyte added to the matrix nih.gov.

Precision describes the repeatability and reproducibility of the method nih.gov. Intra-assay precision (within the same analytical run) and inter-assay precision (between different analytical runs) are evaluated by analyzing replicate QC samples nih.gov. Precision is typically expressed as the coefficient of variation (%CV) nih.gov. For bioanalytical methods, the accuracy and precision around the mean value should generally not exceed 15%, except for the lower limit of quantification (LLOQ), where it should not be greater than 20%.

Optimization of Sensitivity and Recovery for this compound Analytes

Optimizing the sensitivity and recovery of analytical methods for compounds like this compound in biological matrices is paramount for accurate quantification, especially when dealing with potentially low concentrations. Sensitivity refers to the ability of the method to detect and quantify the analyte at low levels, while recovery indicates the efficiency of the sample preparation process in extracting the analyte from the matrix.

Achieving optimal sensitivity often involves selecting highly sensitive analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed techniques in bioanalysis due to their inherent sensitivity and specificity. mdpi.comnih.govnih.govresearchgate.net These techniques allow for the separation of the analyte from matrix components and its subsequent detection based on its mass-to-charge ratio and fragmentation patterns.

Optimization of mass spectrometry parameters, such as ionization mode, collision energy, and selected reaction monitoring (SRM) transitions, is crucial for maximizing the signal intensity of the analyte and minimizing interference from the matrix. Chromatographic conditions, including the choice of stationary phase, mobile phase composition, and flow rate, are optimized to achieve adequate separation of this compound from co-eluting matrix components, which can suppress or enhance ionization (matrix effects) and thus impact sensitivity and accuracy. chromatographyonline.com

Recovery is primarily influenced by the effectiveness of the sample preparation strategy in isolating the analyte from the biological matrix. Optimizing recovery involves selecting appropriate extraction techniques and carefully controlling parameters such as solvent type, volume, pH, and extraction time. tiaft.orgnih.gov The goal is to maximize the amount of this compound extracted while minimizing the extraction of interfering substances.

Further research focused specifically on this compound would involve a systematic optimization process, likely employing experimental design approaches to evaluate the impact of various analytical and sample preparation parameters on sensitivity and recovery.

Sample Preparation Strategies for this compound in Biological Matrices

Effective sample preparation is a critical initial step in the analytical workflow for quantifying this compound in biological matrices. The primary objectives of sample preparation are to isolate the analyte of interest, remove interfering matrix components, and concentrate the analyte to improve detection limits. Biological matrices are inherently complex, containing a wide variety of endogenous compounds such as proteins, lipids, salts, and other metabolites that can interfere with downstream analysis. mdpi.comtiaft.orgnih.govorganomation.comijpsjournal.com

Several sample preparation techniques are commonly applied to biological samples, and the choice of method depends on the specific matrix, the physicochemical properties of the analyte, and the required sensitivity. Common strategies include:

Protein Precipitation (PP): This is a simple and rapid method often used as a preliminary cleanup step, particularly for matrices like plasma or serum. Organic solvents or acids are added to precipitate proteins, which are then removed by centrifugation or filtration. nih.govijpsjournal.com While effective at removing a major source of interference, PP may not remove all interfering compounds and can sometimes lead to analyte loss.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. By carefully selecting the solvents and adjusting the pH, this compound can be selectively extracted into an organic phase while leaving many polar matrix components in the aqueous phase. mdpi.comnih.govijpsjournal.com LLE can provide good cleanup and concentration, but it can be labor-intensive and may require relatively large solvent volumes.

Solid-Phase Extraction (SPE): SPE is a widely used technique that utilizes a solid stationary phase to selectively retain the analyte or interfering compounds from the sample matrix. mdpi.comnih.govijpsjournal.com By optimizing the stationary phase chemistry and the loading, washing, and elution steps, a high degree of cleanup and concentration can be achieved. SPE offers better selectivity and can be more easily automated compared to LLE. Supported liquid extraction (SLE), a variation of SPE, has been successfully applied to the extraction of N-nitrosamines from urine, demonstrating good recovery. rsc.org

Microextraction Techniques: These techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), aim to reduce solvent consumption and sample volume. mdpi.comtiaft.orgnih.gov They are often coupled directly to the analytical instrument.

Dilution and Filtration: For some matrices or highly concentrated samples, simple dilution with a suitable buffer followed by filtration may be sufficient to reduce matrix effects and remove particulate matter. tiaft.orgijpsjournal.comcardiosomatics.ru However, this approach may not provide adequate cleanup or concentration for trace analysis.

The selection and optimization of the sample preparation strategy for this compound in a specific biological matrix would involve evaluating the efficiency of different techniques in terms of analyte recovery, removal of interfering substances, and reproducibility. The complexity of the matrix dictates the rigor of the required sample preparation. For instance, matrices like blood or tissue typically require more extensive cleanup compared to urine. tiaft.org

Research findings often detail the specific sample preparation protocols developed and validated for the quantification of target analytes in various biological matrices. While specific data tables for this compound sample preparation were not found, the principles and techniques applied to similar compounds like NPIP in urine using SLE provide a relevant example of a successful strategy. rsc.org

Advanced Research Topics and Emerging Methodologies in Npipac Studies

Integration of Multi-Omics Datasets for Holistic Understanding of NPIPAC Biological Actions

Multi-omics research involves the integrated analysis of data from various "omics" layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a comprehensive view of biological systems food.gov.ukepa.govescholarship.org. This approach can help unravel complex interactions and regulatory mechanisms underlying biological processes food.gov.uk. By simultaneously analyzing changes at the genetic, RNA, protein, and metabolite levels, researchers can gain a more holistic understanding of how a biological system responds to exposure to a compound like this compound. food.gov.ukepa.govescholarship.org Integrating multi-omics data requires advanced computational methodologies, including machine learning techniques, to synthesize and interpret the vast and heterogeneous datasets. food.gov.uk While multi-omics is a powerful tool in modern biomedical research for understanding disease mechanisms and identifying biomarkers, specific studies detailing the application of multi-omics dataset integration for a holistic understanding of this compound's biological actions were not identified in the conducted literature search. epa.goveuropa.eu

Application of Microphysiological Systems (e.g., Organ-on-Chip Technology) in this compound Research

Microphysiological systems (MPS), often referred to as organ-on-a-chip technology, are in vitro platforms designed to mimic the structure and function of human organs or tissues in a microenvironment. iarc.frresearchgate.netresearchgate.netmdpi.com These systems integrate 3D cell culture with microfluidic technology to simulate key physiological factors like perfusion and mechanical stress, providing more physiologically relevant models compared to traditional 2D cell cultures. researchgate.netmdpi.com MPS can be used for various applications, including disease modeling, drug screening, and toxicity evaluation, potentially reducing the reliance on animal models. iarc.frresearchgate.netresearchgate.neteden-microfluidics.comnih.gov While organ-on-chip technology is gaining traction in pharmaceutical safety and risk assessment, specific research utilizing microphysiological systems to study the effects or metabolism of this compound was not found in the conducted literature search. nih.govrsc.org

High-Resolution Imaging Techniques for Spatiotemporal Analysis of this compound Localization and Interactions

High-resolution imaging techniques, such as advanced fluorescence microscopy and mass spectrometry imaging, allow for the visualization and analysis of molecules within biological samples with high spatial and temporal resolution. researchgate.netnih.govdoi.orgresearchgate.net These techniques can provide insights into the precise localization of a compound within cells or tissues, its distribution over time, and its interactions with cellular components. rsc.orgnih.gov For instance, single-molecule imaging can track the movement and interactions of individual molecules in living cells. rsc.org Mass spectrometry imaging can reveal the spatial distribution of various molecules, including metabolites, within tissues. researchgate.net While these imaging techniques are valuable for understanding the cellular and tissue-level fate of compounds, specific studies employing high-resolution imaging for the spatiotemporal analysis of this compound localization and interactions were not identified in the conducted literature search. nih.govrsc.orgdoi.orgresearchgate.netnih.gov

Development of Novel Biosensors for Real-Time Monitoring of this compound in Biological Systems

Biosensors are devices that use a specific biochemical signal to detect chemical compounds, often converting a biological recognition event into a physically detectable signal. mdpi.comcore.ac.uk Novel biosensors are being developed for the real-time monitoring of various molecules in biological systems, offering advantages such as sensitivity, specificity, and rapid response times. mdpi.comcore.ac.ukdiva-portal.org Electrochemical and optical biosensors, for example, can be designed to detect specific target molecules with high precision. mdpi.com The development of biosensors for real-time monitoring in complex biological matrices remains an active area of research. nih.govnih.gov While there is ongoing development of biosensors for various applications, including the detection of certain biological signals and contaminants, specific research on the development or application of novel biosensors for the real-time monitoring of this compound in biological systems was not identified in the conducted literature search. nih.govmdpi.comcore.ac.ukdiva-portal.orgnih.gov

Q & A

Q. How to structure a research proposal on this compound for funding agencies like the NSFC?

- Emphasize hypothesis-driven aims (e.g., "this compound modulates X pathway via Y mechanism"). Include milestones: synthesis (Month 1–3), in vitro screening (Month 4–6), and in vivo validation (Month 7–12). Justify budgets for specialized techniques (e.g., cryo-EM for structural studies) and cite preliminary data demonstrating feasibility .

Data Presentation & Validation

Q. What criteria determine whether this compound’s experimental data qualify for publication in top-tier journals?

Q. How to handle outliers in this compound’s pharmacological datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.